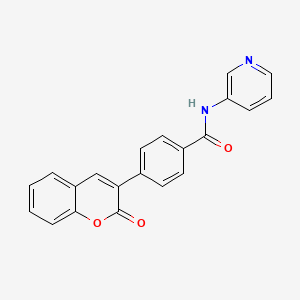
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in the study of biochemical pathways and the development of new drugs. In
Applications De Recherche Scientifique
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been used in various scientific research applications. One common use is as an inhibitor of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate involves the inhibition of PKC activity. This inhibition occurs through the binding of the compound to the catalytic domain of PKC, preventing its activation. This leads to a decrease in the phosphorylation of downstream targets, resulting in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate are dependent on its inhibition of PKC activity. This inhibition has been shown to have various effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been shown to have an anti-inflammatory effect by inhibiting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in lab experiments is its specificity for PKC inhibition. This allows for the study of specific cellular processes that are regulated by PKC. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in experiments.
Orientations Futures
There are several future directions for the use of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in scientific research. One direction is the development of new PKC inhibitors with improved specificity and reduced toxicity. Additionally, the use of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in combination with other compounds may lead to new therapeutic applications in the treatment of cancer and other diseases. Finally, the study of the effects of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate on other cellular processes may lead to new insights into its potential applications.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate is a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 2-aminothiazole with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylamino)thiazole. This intermediate is then reacted with thiophosgene to form the final product, 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate.
Propriétés
IUPAC Name |
[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c11-7-14-9-6-12-10(15-9)13-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTKKZVFCLAHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(S2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)
![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)

![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5820233.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)
